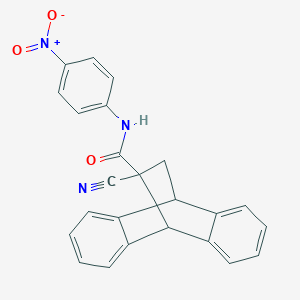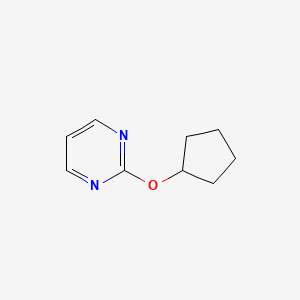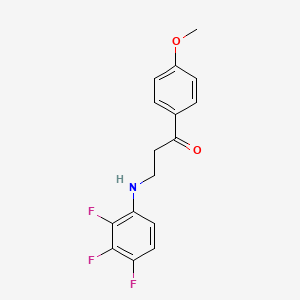
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone, also known as MTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTTP is a synthetic compound that has been synthesized using various methods, and its synthesis has been extensively studied.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been found to inhibit the activity of HIV reverse transcriptase, an enzyme involved in the replication of the HIV virus.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to exhibit various biochemical and physiological effects. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to induce cell cycle arrest and apoptosis in cancer cells. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been found to exhibit antibacterial and antifungal properties.
实验室实验的优点和局限性
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has several advantages for use in lab experiments. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is easy to synthesize, and its synthesis has been extensively studied. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is also stable under various conditions, making it suitable for use in various assays. However, 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone. One potential direction is the development of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone-based fluorescent probes for imaging biological systems. Another potential direction is the development of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone-based drugs for the treatment of cancer, viral infections, and bacterial infections. Further studies are also needed to fully understand the mechanism of action of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone and its potential toxicity.
合成方法
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can be synthesized using various methods, including the Mannich reaction, Friedel-Crafts acylation, and reductive amination. The most common method used for the synthesis of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is the Mannich reaction, which involves the reaction of 4-methoxybenzaldehyde, 2,3,4-trifluoroaniline, and acetone in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature, and the product is purified using column chromatography.
科学研究应用
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to exhibit anticancer, antiviral, and antimicrobial properties. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been studied for its potential use as a fluorescent probe for imaging biological systems.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-(2,3,4-trifluoroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-22-11-4-2-10(3-5-11)14(21)8-9-20-13-7-6-12(17)15(18)16(13)19/h2-7,20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBZVDRTOMPYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

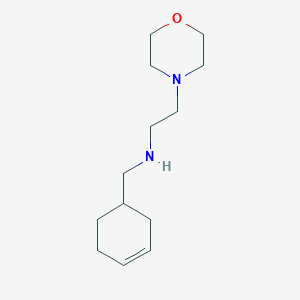
![1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone](/img/structure/B2878318.png)
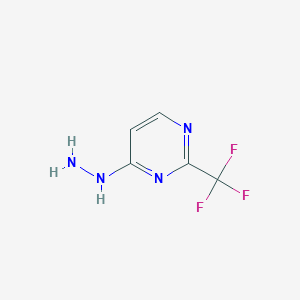
![1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2878322.png)
![6-(tert-butyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2878324.png)
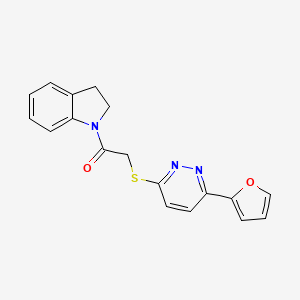
methanone](/img/structure/B2878327.png)
![ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-8-yl]acetate](/img/structure/B2878328.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2878332.png)
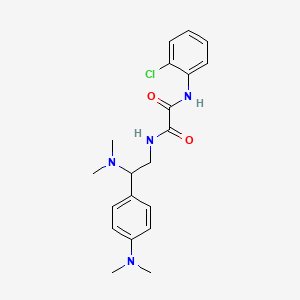
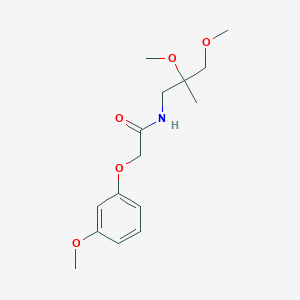
![(2Z)-2-{[(3-chloro-4-fluorophenyl)sulfonyl]hydrazono}-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2878336.png)
